molecular formula C7H9F3N2O B7761938 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol

Cat. No.: B7761938
M. Wt: 194.15 g/mol
InChI Key: BHYMYBNLSWIEQG-UHFFFAOYSA-N
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Description

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is an organic compound characterized by a pyrazole ring substituted with a methyl group and a trifluoromethyl group, and an ethanol moiety attached to the nitrogen atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as 3-(trifluoromethyl)-1-phenyl-1H-pyrazole, with an appropriate methylating agent to introduce the methyl group at the 5-position of the pyrazole ring.

    Attachment of the Ethanol Moiety: The next step involves the reaction of the methylated pyrazole with an ethylene oxide or a similar reagent to introduce the ethanol group at the nitrogen atom of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, catalysts to enhance reaction rates, and purification techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrazole ring or the trifluoromethyl group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetaldehyde or 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid.

    Reduction: Formation of reduced derivatives of the pyrazole ring or the trifluoromethyl group.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which 2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]ethanol: Lacks the methyl group at the 5-position.

    2-[5-Methyl-1H-pyrazol-1-yl]ethanol: Lacks the trifluoromethyl group.

    2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol: Has a methanol group instead of ethanol.

Uniqueness

2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol is unique due to the presence of both the methyl and trifluoromethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2O/c1-5-4-6(7(8,9)10)11-12(5)2-3-13/h4,13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMYBNLSWIEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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